Cas no 78600-33-6 (3-Bromotriphenylamine)

3-Bromotriphenylamine 化学的及び物理的性質
名前と識別子
-
- Benzenamine,3-bromo-N,N-diphenyl-
- 3-Bromo Triphenylamine
- 3-Bromo-N,N-diphenylaniline
- 3-bromo-N,N-diphenylBenzenamine
- 3-Bromotriphenylamine
- 3-Bromo-N,N-diphenylaniline;Benzenamine, 3-romo-,-iphenyl-
- N,N-Diphenyl-3-bromoaniline
- 3-bromo-N,N-diphenyl-aniline
- YDXLVFKTOSKBKT-UHFFFAOYSA-N
- Benzenamine, 3-bromo-N,N-diphenyl-
- N-(3-bromophenyl)-N,N-diphenylamine
- DTXSID80584595
- 3-BROMO-N N-DIPHENYLANILINE 97
- A852008
- 78600-33-6
- 3-Bromo-N,N-diphenylaniline, 97%
- C16378
- 3-bromo-n n-diphenylaniline
- CS-W013944
- FT-0718618
- 3-Bromo-N,N-diphenylaniline;Benzenamine, 3-bromo-N,N-diphenyl-
- SCHEMBL4890429
- AKOS025295759
- AS-59118
- B4036
- MFCD06798123
- DB-075496
-
- MDL: MFCD06798123
- インチ: 1S/C18H14BrN/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H
- InChIKey: YDXLVFKTOSKBKT-UHFFFAOYSA-N
- SMILES: BrC1=C([H])C([H])=C([H])C(=C1[H])N(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- 精确分子量: 323.03100
- 同位素质量: 323.03096g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 263
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- 互变异构体数量: 何もない
- トポロジー分子極性表面積: 3.2
- XLogP3: 5.9
じっけんとくせい
- Color/Form: No data available
- 密度みつど: 1.369±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 90.0 to 94.0 deg-C
- Boiling Point: 193°C/2.5mmHg(lit.)
- フラッシュポイント: 207.2±24.0 °C
- Refractive Index: 1.664
- Solubility: Insuluble (2.5E-4 g/L) (25 ºC),
- PSA: 3.24000
- LogP: 5.91890
3-Bromotriphenylamine Security Information
-
Symbol:
- Prompt:に警告
- Signal Word:Warning
- 危害声明: H302-H315-H317-H319-H335-H413
- Warning Statement: P261-P280-P305 + P351 + P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-36/37/38
- セキュリティの説明: S26; S36/37/39
-
危険物標識:
- 安全术语:26-36/37/39
- 储存条件:4°Cで保存し、-4°Cで保存するのがより良い
- Risk Phrases:R22; R36/37/38
3-Bromotriphenylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB473992-5g |
3-Bromotriphenylamine, 98%; . |
78600-33-6 | 98% | 5g |
€232.00 | 2025-03-19 | |
eNovation Chemicals LLC | D628085-1g |
3-Bromotriphenylamine |
78600-33-6 | 97% | 1g |
$200 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1043534-1g |
3-Bromo-N,N-diphenylaniline |
78600-33-6 | 98% | 1g |
¥84.00 | 2024-07-28 | |
abcr | AB473992-1 g |
3-Bromotriphenylamine, 98%; . |
78600-33-6 | 98% | 1g |
€87.50 | 2023-07-18 | |
Ambeed | A507537-5g |
3-Bromo-N,N-diphenylaniline |
78600-33-6 | 99% | 5g |
$35.0 | 2025-02-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B134545-1g |
3-Bromotriphenylamine |
78600-33-6 | >98.0% | 1g |
¥91.90 | 2023-09-04 | |
Chemenu | CM219986-25g |
3-Bromo-N,N-diphenylaniline |
78600-33-6 | 95% | 25g |
$184 | 2022-06-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B834747-1g |
3-Bromotriphenylamine |
78600-33-6 | 97% | 1g |
¥96.00 | 2022-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1043534-25g |
3-Bromo-N,N-diphenylaniline |
78600-33-6 | 98% | 25g |
¥1488.00 | 2024-07-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4036-5g |
3-Bromotriphenylamine |
78600-33-6 | 98.0%(GC) | 5g |
¥690.0 | 2022-05-30 |
3-Bromotriphenylamine 関連文献
-
Seokwoo Kang,Hyocheol Jung,Hayoon Lee,Sunwoo Park,Joonghan Kim,Jongwook Park J. Mater. Chem. C 2019 7 14709
3-Bromotriphenylamineに関する追加情報
3-Bromotriphenylamine (CAS 78600-33-6): Properties, Applications, and Market Insights
3-Bromotriphenylamine (CAS 78600-33-6) is an important organic compound belonging to the class of triphenylamine derivatives. This brominated aromatic amine has gained significant attention in recent years due to its versatile applications in organic electronics, photovoltaic materials, and advanced material science. With the growing interest in sustainable energy solutions and next-generation display technologies, compounds like 3-Bromotriphenylamine are becoming increasingly valuable in both research and industrial applications.
The molecular structure of 3-Bromotriphenylamine features a central nitrogen atom connected to three phenyl rings, with one of the rings substituted by a bromine atom at the meta position. This specific substitution pattern contributes to its unique electronic properties and makes it particularly useful as a building block for more complex molecular architectures. Researchers are particularly interested in how the bromine substituent affects the compound's charge transport properties and photophysical characteristics, which are crucial for applications in OLED technology and organic photovoltaics.
In the field of organic light-emitting diodes (OLEDs), 3-Bromotriphenylamine serves as an important hole-transport material. Its ability to facilitate efficient charge transport while maintaining good thermal stability makes it valuable for developing energy-efficient displays and lighting solutions. With the global push toward eco-friendly technologies and the phasing out of traditional lighting, the demand for high-performance OLED materials continues to grow, positioning 3-Bromotriphenylamine as a compound of significant commercial interest.
The compound also finds applications in organic photovoltaics, where it can be used as a donor material or as part of more complex molecular architectures for solar cell applications. As the world shifts toward renewable energy sources, research into more efficient organic solar cells has intensified, with compounds like 3-Bromotriphenylamine playing a role in developing next-generation photovoltaic materials that offer improved efficiency and lower production costs compared to traditional silicon-based technologies.
From a synthetic chemistry perspective, 3-Bromotriphenylamine serves as a valuable intermediate for the preparation of various functional materials. The bromine atom provides an excellent reactive site for further functionalization through cross-coupling reactions, allowing chemists to create more complex structures with tailored properties. This versatility makes it particularly useful in materials science research and the development of specialty chemicals for advanced applications.
The global market for triphenylamine derivatives has been expanding steadily, driven by increasing demand from the electronics industry and energy sector. As a specialized derivative, 3-Bromotriphenylamine occupies a niche but growing segment of this market. Manufacturers and suppliers are focusing on developing more efficient synthesis routes to meet the rising demand while maintaining high purity standards required for electronic-grade materials.
Recent advancements in green chemistry have also impacted the production and application of 3-Bromotriphenylamine. Researchers are exploring more sustainable synthesis methods and investigating its potential in biodegradable electronic devices, aligning with the broader trend toward environmentally friendly technologies. These developments are particularly relevant as industries face increasing pressure to adopt sustainable practices throughout their supply chains.
Quality control and characterization of 3-Bromotriphenylamine are critical aspects of its production and application. Advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to ensure product purity and consistency. For applications in electronic devices, even trace impurities can significantly affect performance, making rigorous quality control essential for manufacturers serving this market.
Looking to the future, 3-Bromotriphenylamine is expected to play an increasingly important role in the development of flexible electronics and wearable technologies. Its combination of good charge transport properties and synthetic versatility makes it a promising candidate for these emerging applications. As research continues into organic electronic materials, we can anticipate new discoveries that will further expand the potential uses of this interesting compound.
For researchers and industry professionals working with 3-Bromotriphenylamine, staying informed about the latest developments in synthesis methods, applications, and safety considerations is essential. The compound's unique properties and growing range of applications ensure that it will remain an important material in the toolkit of materials scientists and organic chemists working at the forefront of technology development.
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